1H-2-Benzopyran-1-methanamine, 3,4-dihydro-6,7-dimethoxy-N-methyl-N-(phenylmethyl)-, hydrochloride

Description

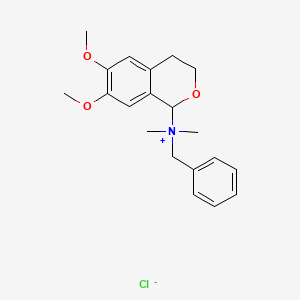

This compound is a benzopyran-derived tertiary amine hydrochloride salt. Its core structure consists of a 3,4-dihydro-1H-2-benzopyran scaffold substituted with 6,7-dimethoxy groups and an N-methyl-N-(phenylmethyl)methanamine moiety. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Key structural features:

- Benzopyran core: Aromatic ring fused with a dihydropyran ring.

- 6,7-Dimethoxy substituents: Electron-donating groups influencing electronic properties and binding affinity.

Properties

CAS No. |

70070-03-0 |

|---|---|

Molecular Formula |

C20H26ClNO3 |

Molecular Weight |

363.9 g/mol |

IUPAC Name |

benzyl-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)-dimethylazanium;chloride |

InChI |

InChI=1S/C20H26NO3.ClH/c1-21(2,14-15-8-6-5-7-9-15)20-17-13-19(23-4)18(22-3)12-16(17)10-11-24-20;/h5-9,12-13,20H,10-11,14H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

KFTNCZRZDYTHJG-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(CC1=CC=CC=C1)C2C3=CC(=C(C=C3CCO2)OC)OC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthetic Approach

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Formation of 3,4-dihydro-6,7-dimethoxy-2H-chromen-1-one core | Cyclization of suitably substituted phenol derivatives with keto acids or aldehydes under acidic or basic catalysis | Acid catalysis (e.g., HCl, H2SO4), heat | Starting from 3,4-dihydroxybenzaldehyde derivatives methylated at 6,7 positions |

| 2. Reduction of chromone to chroman (3,4-dihydro) | Catalytic hydrogenation or chemical reduction (e.g., NaBH4) | H2/Pd-C or NaBH4 in protic solvents | Saturates the double bond in the chromone ring |

| 3. Introduction of methanamine group at position 1 | Nucleophilic substitution or reductive amination on a suitable leaving group at position 1 | Use of methylamine and benzylamine derivatives | Formation of secondary or tertiary amine |

| 4. N-Methylation and N-benzylation of the amine | Alkylation using methyl iodide or methyl sulfate and benzyl chloride or benzyl bromide | Base (e.g., K2CO3), solvent (DMF, acetone) | Controls substitution pattern on nitrogen |

| 5. Formation of hydrochloride salt | Treatment with HCl gas or HCl in solvent | Ether or alcohol solvents | Enhances compound stability and solubility |

Detailed Synthetic Route Example (Inferred from Patent 5,206,240)

The patent describes preparation of nitrogen-containing benzopyran derivatives with amine substitutions as follows:

Starting from a 6,7-dimethoxy-3,4-dihydro-2H-chromen-1-one , the ketone at position 1 is converted to an amine via reductive amination using methylamine and benzylamine derivatives.

The amine nitrogen is then alkylated with methyl and benzyl halides to yield the N-methyl-N-(phenylmethyl) substitution.

The final compound is isolated as the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent.

This method provides good yields and purity suitable for pharmaceutical applications.

Research Findings and Data

Pharmacological Context

The compound and its analogs have been studied for their antiarrhythmic properties as Class III agents, which prolong the action potential duration without depressing myocardial contractility. This is significant for treating ventricular fibrillation and other arrhythmias.

Chemical Data Summary

| Parameter | Value |

|---|---|

| Molecular Formula | C19H24N2O3·HCl (approximate) |

| Molecular Weight | ~354 g/mol (including HCl) |

| Melting Point | Not explicitly reported; typically 150-200°C for similar salts |

| Solubility | Soluble in water and alcohols as hydrochloride salt |

| Stability | Stable under normal storage conditions; hydrochloride salt improves shelf life |

Chemical Reactions Analysis

Types of Reactions

1H-2-Benzopyran-1-methanamine, 3,4-dihydro-6,7-dimethoxy-N-methyl-N-(phenylmethyl)-, hydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceuticals

1H-2-Benzopyran-1-methanamine has shown promise in drug development, particularly in targeting oxidative stress-related diseases and cancers. Its biological activity suggests potential therapeutic effects, making it a candidate for further exploration in medicinal chemistry.

Key Findings:

- Anticancer Activity: Research indicates that compounds with similar structures exhibit anticancer properties. For instance, hydroxylonchocarpin has been noted for its efficacy against cancer cells .

- Oxidative Stress Modulation: The compound may influence pathways related to oxidative stress, which is crucial in various disease states.

Materials Science

The compound's unique chemical structure allows it to serve as a versatile building block in organic synthesis. It can be utilized to create complex molecules with specific functionalities needed for advanced materials.

Applications:

- Synthesis of Polymers: The compound can be integrated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

- Development of High-Performance Materials: Its reactivity can be harnessed to develop materials with tailored properties for industrial applications.

Data Table: Comparison of Biological Activities

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 1H-2-Benzopyran-1-methanamine | Benzopyran derivative | Potential anticancer activity |

| Hydroxylonchocarpin | Natural product | Anticancer activity |

| Cromakalim | Benzopyran moiety | Anti-hypertensive effects |

| Atovaquone | Quinone derivative | Antiparasitic activity |

Case Study 1: Anticancer Research

A study investigating the anticancer properties of benzopyran derivatives highlighted the effectiveness of similar compounds in inhibiting tumor growth. The research focused on the interaction between these compounds and cellular pathways involved in apoptosis .

Case Study 2: Synthesis of Functional Polymers

Research conducted on the synthesis of polymers using 1H-2-benzopyran-1-methanamine demonstrated its ability to enhance the thermal stability and mechanical strength of polymer composites. The study utilized various synthetic routes, including solid-phase synthesis techniques .

Mechanism of Action

The mechanism of action of 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-6,7-dimethoxy-N-methyl-N-(phenylmethyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential for understanding its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs based on substituents, molecular formulas, and physicochemical properties. Data are derived from the provided evidence and structural analogs.

Key Observations :

Substituent Impact on Lipophilicity: The 6,7-dimethoxy groups in the target compound increase polarity compared to the dimethylamine analog (31231-64-8) but reduce it relative to the 5,6-dimethoxy variant (111699-24-2) due to positional isomerism .

Salt Forms and Solubility :

- Hydrochloride salts (e.g., 64229-71-6 and 31231-64-8) are typically more water-soluble than free bases, critical for formulation in aqueous media .

Synthetic Complexity: Compounds with multiple methoxy groups (e.g., 6,7-dimethoxy) require regioselective synthesis, as seen in the multi-step protocols for pyranone derivatives .

Research Findings and Limitations

- Structural Analog 31231-64-8 : The absence of methoxy groups simplifies synthesis but may reduce receptor-binding specificity compared to dimethoxy-substituted analogs .

- Positional Isomerism (5,6- vs.

- Data Gaps : Pharmacokinetic (e.g., bioavailability, half-life) and pharmacological (e.g., IC₅₀ values) data are unavailable for the target compound, limiting direct functional comparisons .

Biological Activity

1H-2-Benzopyran-1-methanamine, 3,4-dihydro-6,7-dimethoxy-N-methyl-N-(phenylmethyl)-, hydrochloride is a compound belonging to the benzopyran family. It features a unique structure that includes a fused benzene and pyran ring, which is significant in organic chemistry due to its potential applications in pharmaceuticals and materials science. This compound has garnered attention for its various biological activities, which are being explored in several research studies.

Research indicates that compounds within the benzopyran class can interact with various biological targets. For instance, certain benzopyran derivatives have shown potential as inhibitors of ion channels associated with cardiac arrhythmias. A study highlighted the selective inhibition of the Kir3.1 subunit of the K_ACh channel by a benzopyran derivative known as BP-G1. This compound demonstrated a high selectivity and potency in blocking these channels, which are critical in atrial fibrillation treatment .

Anticancer Properties

The biological activity of 1H-2-benzopyran-1-methanamine has also been linked to anticancer effects. In vitro studies have shown that derivatives of benzopyran exhibit cytotoxic activity against various cancer cell lines. For example, one study reported that a related compound demonstrated significant cytotoxicity against human promyelocytic leukemic HL-60 cells, suggesting that structural modifications within the benzopyran framework can enhance its antitumor activity .

Antimicrobial Activity

Additionally, derivatives of benzopyran have been evaluated for their antimicrobial properties. Research has indicated that some substituted 2H-benzopyrans possess significant antibacterial and antifungal activities. Notably, certain compounds exhibited minimum inhibitory concentrations (MICs) lower than established antibiotics, indicating their potential as novel antimicrobial agents .

Summary of Biological Activities

Case Study 1: Inhibition of Cardiac Channels

In a detailed study focusing on BP-G1, researchers utilized molecular docking and dynamics simulations to elucidate its mechanism of action on the Kir3.1 channel. The compound was found to interact with specific residues critical for channel function, demonstrating its potential as a therapeutic agent for managing arrhythmias .

Case Study 2: Anticancer Efficacy

Another investigation assessed the cytotoxic effects of various benzopyran derivatives on cancer cell lines. The results indicated that specific structural modifications significantly enhanced the compounds' ability to induce apoptosis in cancer cells, highlighting the importance of chemical structure in determining biological activity .

Case Study 3: Antimicrobial Screening

A recent study synthesized a series of novel 3,7-disubstituted benzopyrans and evaluated their antimicrobial efficacy against various pathogens. The findings revealed several compounds with superior activity compared to traditional antibiotics, suggesting their potential use in treating resistant infections .

Q & A

Basic Research Questions

Q. What are the recommended synthesis pathways for 1H-2-benzopyran-1-methanamine derivatives, and how does the hydrochloride form influence solubility?

- Methodological Answer : The synthesis of benzopyran derivatives typically involves multi-step organic reactions, such as cyclization of substituted phenols or condensation of aromatic aldehydes with amines. For example, the hydrochloride salt enhances aqueous solubility due to ionic dissociation, making it suitable for biological assays . Key steps include:

- Step 1 : Formation of the benzopyran core via acid-catalyzed cyclization.

- Step 2 : Functionalization of the amine group (e.g., N-methylation, benzylation).

- Step 3 : Salt formation using HCl to improve stability and solubility.

Q. How should researchers handle and characterize this compound to ensure safety and reproducibility?

- Methodological Answer :

- Handling : Follow GHS guidelines for acute toxicity (Category 4) and skin/eye irritation (Category 2A). Use PPE (gloves, goggles, lab coats) and fume hoods to minimize exposure .

- Characterization : Employ LC-MS for purity assessment, NMR (¹H/¹³C) for structural confirmation, and X-ray crystallography for absolute stereochemistry determination. For example, ¹H NMR peaks near δ 3.7–4.2 ppm typically correspond to methoxy and methylene groups in benzopyran derivatives .

Q. What are the primary challenges in obtaining reliable physical property data (e.g., melting point, solubility) for this compound?

- Methodological Answer : Limited data availability (e.g., no reported melting point or log P values in ) requires experimental determination. Use differential scanning calorimetry (DSC) for melting points and shake-flask methods for solubility profiling in solvents like water, DMSO, and ethanol. Document batch-to-batch variability due to hygroscopicity of the hydrochloride form .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of benzopyran-1-methanamine derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges). To address this:

- Step 1 : Replicate studies using standardized protocols (e.g., OECD guidelines for cytotoxicity).

- Step 2 : Perform dose-response curves (IC₅₀/EC₅₀) across multiple models (e.g., HEK293 vs. HepG2 cells).

- Step 3 : Use computational docking to compare binding affinities with structurally related targets (e.g., serotonin receptors) .

- Example : notes "promising but inconsistent" antimicrobial activity, suggesting further validation via time-kill assays .

Q. What strategies optimize the compound’s selectivity for neurological targets versus off-target effects?

- Methodological Answer :

- Strategy 1 : Introduce steric hindrance (e.g., bulkier N-substituents) to reduce off-target binding.

- Strategy 2 : Use fluorine scanning to modify electron density and enhance receptor specificity.

- Strategy 3 : Conduct in silico ADMET profiling to predict blood-brain barrier permeability and metabolic stability .

Q. How can researchers design experiments to elucidate the role of the 6,7-dimethoxy groups in modulating biological activity?

- Methodological Answer :

- Experimental Design : Synthesize analogs with methoxy groups replaced by hydroxyl, methyl, or halogens. Compare activities using:

- Assay 1 : Radical scavenging (DPPH assay) to evaluate antioxidant potential.

- Assay 2 : Enzyme inhibition (e.g., acetylcholinesterase for Alzheimer’s research).

- Data Interpretation : Correlate substituent electronic effects (Hammett σ values) with bioactivity trends .

Data Contradiction and Validation

Q. How should conflicting toxicity data (e.g., acute vs. chronic effects) be reconciled?

- Methodological Answer :

- Approach 1 : Conduct tiered toxicology studies: acute (24–72 hr), subacute (28-day), and chronic (6-month) exposure in rodent models.

- Approach 2 : Use transcriptomics (RNA-seq) to identify differentially expressed genes linked to oxidative stress or apoptosis.

- Note : classifies acute toxicity as Category 4 (low severity), but chronic data are absent, necessitating longitudinal studies .

Structural and Functional Insights

Q. What computational tools are recommended for predicting the compound’s interaction with biological targets?

- Methodological Answer :

- Tools : Molecular dynamics (MD) simulations (AMBER, GROMACS) and docking software (AutoDock Vina, Schrödinger Suite).

- Workflow :

Generate 3D structures using PubChem or NIST data .

Simulate binding to targets (e.g., GPCRs) under physiological conditions (pH 7.4, 310 K).

Validate predictions with SPR (surface plasmon resonance) for binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.